molecular formula C16H9BrN4OS B3196648 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole CAS No. 1000576-01-1

2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole

Cat. No. B3196648
CAS RN: 1000576-01-1
M. Wt: 385.2 g/mol
InChI Key: DQXPEWSEVVUTQH-UHFFFAOYSA-N
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Description

2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, also known as BBTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBTD belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell growth and survival. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has several advantages for use in laboratory experiments, including its high yield and purity, as well as its diverse biological activities. However, 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole also has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, including the development of more efficient and sustainable synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to evaluate the safety and toxicity of 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, as well as its potential interactions with other drugs and chemicals.

Scientific Research Applications

2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been studied for its potential use as an antibacterial agent against drug-resistant bacterial strains.

properties

IUPAC Name

[5-benzoyl-3-(3-bromophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4OS/c17-12-7-4-8-13(9-12)21-16(19-10-18)23-15(20-21)14(22)11-5-2-1-3-6-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPEWSEVVUTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=NC#N)S2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole
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2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole
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2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole
Reactant of Route 5
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole
Reactant of Route 6
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole

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